Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide
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Overview
Description
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a tricyclic structure with nitrogen at the central ring. This particular compound is characterized by the presence of a bromine atom at the 9th position, a 3,5-dimethylphenyl group at the 3rd position, and an oxide group at the 10th position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine followed by the introduction of the 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the acridine derivative to introduce the oxide group at the 10th position. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, along with controlled temperatures and reaction times to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized acridine derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
Acriflavine: An acridine compound used as an antiseptic and in biological staining.
Uniqueness
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is unique due to its specific substitutions, which impart distinct chemical and physical properties
Properties
CAS No. |
832729-27-8 |
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Molecular Formula |
C21H16BrNO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
9-bromo-3-(3,5-dimethylphenyl)-10-oxidoacridin-10-ium |
InChI |
InChI=1S/C21H16BrNO/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23(24)19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3 |
InChI Key |
KPJPPZJOMVYSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=[N+](C4=CC=CC=C4C(=C3C=C2)Br)[O-])C |
Origin of Product |
United States |
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